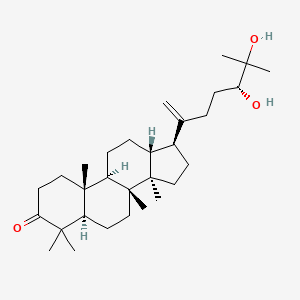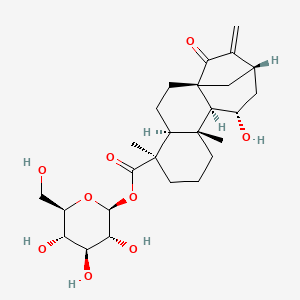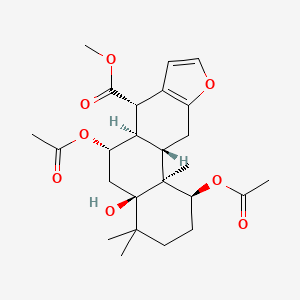
24,25-Dihydroxydammar-20-en-3-one
Descripción general
Descripción
24,25-Dihydroxydammar-20-en-3-one is a tetracyclic triterpenoid that is dammar-20-ene substituted by hydroxy groups at positions 24 and 25 and an oxo group at position 3 . It has been isolated from the stems of Aglaia abbreviata . It has a role as a plant metabolite . It is a diol, a tetracyclic triterpenoid, and a cyclic terpene ketone . It derives from a hydride of a dammarane .
Molecular Structure Analysis
The molecular formula of 24,25-Dihydroxydammar-20-en-3-one is C30H50O3 . The average mass is 458.716 Da and the monoisotopic mass is 458.376007 Da . The IUPAC name is (5R,8R,9R,10R,13R,14R,17S)-17-(5,6-dihydroxy-6-methylhept-1-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one .
Physical And Chemical Properties Analysis
The molecular weight of 24,25-Dihydroxydammar-20-en-3-one is 458.7 g/mol . The XLogP3-AA is 7.4 . It has 2 hydrogen bond donor counts and 3 hydrogen bond acceptor counts . The rotatable bond count is 5 . The exact mass is 458.37599545 g/mol .
Aplicaciones Científicas De Investigación
Structural Analysis
The complete spatial structure of 24,25-Dihydroxydammar-20-en-3-one, a triterpenoid, has been established . This compound has been isolated from the leaves of a Far-Eastern species of birch, Betula mandschurica . The crystal and molecular structure of this compound has been studied, revealing intermolecular cooperative hydrogen bonds that are unusual for a triterpenoid system . Both hydroxy groups participate in one chain of bonds, and the orientation of the associated molecules is characteristic for a bimolecular layer .
Source and Isolation
24,25-Dihydroxydammar-20-en-3-one has been isolated from the stems of Aglaia abbreviata . This indicates that the compound could potentially be sourced from this plant for further research and application.
Commercial Availability
This compound is commercially available and can be purchased for research purposes . , which suggests it can be used directly in experiments without the need for further purification.
Safety and Hazards
When handling 24,25-Dihydroxydammar-20-en-3-one, avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
24,25-Dihydroxydammar-20-en-3-one, also known as compound 19, is a type of triterpene . It has been found to exhibit cytotoxicity against human cancer cell lines , indicating that its primary targets are likely to be components of these cells.
Mode of Action
Given its cytotoxicity against human cancer cell lines , it can be inferred that it interacts with its targets in a way that inhibits cell proliferation or induces cell death.
Biochemical Pathways
Considering its cytotoxic effects on cancer cells , it is likely that it impacts pathways related to cell growth and survival.
Result of Action
The primary known result of the action of 24,25-Dihydroxydammar-20-en-3-one is its cytotoxic effect on human cancer cell lines . This suggests that it may have potential as an anticancer agent.
Propiedades
IUPAC Name |
(5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-23,25,32-33H,1,9-18H2,2-8H3/t20-,21-,22+,23-,25-,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHDOPOBWMUHDL-QLOVMQEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C(=C)CCC(C(C)(C)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C(=C)CC[C@H](C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279286 | |
| Record name | (24R)-24,25-Dihydroxydammar-20-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 101087017 | |
CAS RN |
63543-53-3 | |
| Record name | (24R)-24,25-Dihydroxydammar-20-en-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63543-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (24R)-24,25-Dihydroxydammar-20-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







